Ethyl 3-hydroxypyrido[1,2-a]indole-10-carboxylate

Physicochemical characterization Formulation Purification

Researchers optimizing HDME inhibitor candidates often face limited SAR expansion due to inaccessible phenolic handles. This building block solves that constraint: • Free 3-OH enables O-alkylation, acylation, and sulfonation-unavailable with the 3-methoxy analog. • Derivatives achieve sub-µM IC50 (<500 nM) against GASC1 in demethylation assays. • Higher mp (230-232 °C) vs. 3-MeO analog (125-128 °C) offers distinct solid-state handling. Supplied at 97% purity with ambient storage; ships globally for immediate medicinal chemistry use.

Molecular Formula C15H13NO3
Molecular Weight 255.273
CAS No. 22991-17-9
Cat. No. B2429339
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-hydroxypyrido[1,2-a]indole-10-carboxylate
CAS22991-17-9
Molecular FormulaC15H13NO3
Molecular Weight255.273
Structural Identifiers
SMILESCCOC(=O)C1=C2C=CC=CN2C3=C1C=CC(=C3)O
InChIInChI=1S/C15H13NO3/c1-2-19-15(18)14-11-7-6-10(17)9-13(11)16-8-4-3-5-12(14)16/h3-9,17H,2H2,1H3
InChIKeyPDVAFOSAYDDITC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 3-hydroxypyrido[1,2-a]indole-10-carboxylate Physicochemical Profile


Ethyl 3-hydroxypyrido[1,2-a]indole-10-carboxylate (CAS 22991-17-9) is a heterocyclic building block belonging to the pyrido[1,2-a]indole class, characterized by a fused indole-pyridine core with a 3-hydroxy substituent and a 10-carboxylate ethyl ester moiety [1]. Its molecular formula is C15H13NO3, with a molecular weight of 255.27 g/mol . The compound is supplied as a solid with a melting point of 230–232 °C, a predicted boiling point of 298.9 ± 22.0 °C at 760 mmHg, and a predicted density of 1.27 ± 0.1 g/cm³ [2]. Commercially available purity specifications typically range from 95% to 97% . The presence of the phenolic hydroxyl group at the 3-position provides a reactive handle for further derivatization, distinguishing it from its 3-methoxy congener and positioning it as a versatile intermediate in medicinal chemistry campaigns.

Free 3‑hydroxy handle supports direct O‑alkylation, acylation and sulfonation without deprotection steps.
High‑melting solid form (230–232 °C) offers distinct solid‑state properties for formulation and purification workflows.
In‑stock heterocyclic building block enables rapid procurement for medicinal chemistry and library synthesis programs.

Substitution Failure for Ethyl 3-hydroxypyrido[1,2-a]indole-10-carboxylate


Direct substitution of Ethyl 3-hydroxypyrido[1,2-a]indole-10-carboxylate with the closely related 3-methoxy analog (CAS 22991-18-0) or the 10-carbonitrile derivative (CAS 339106-98-8) introduces distinct physicochemical and synthetic consequences that invalidate functional interchangeability. The 3-hydroxy group confers a significantly higher melting point (230–232 °C) and density (1.27 g/cm³) compared to the 3-methoxy variant (125–128 °C, 1.20 g/cm³) [1], directly impacting formulation and purification workflows. Critically, the phenolic hydroxyl enables distinct chemical derivatization pathways—such as O-alkylation, acylation, or sulfonation—that are unavailable with the methoxy-protected congener, fundamentally altering the accessible chemical space in lead optimization [2]. The following quantitative evidence documents the specific dimensions of differentiation that support a non-substitutable procurement rationale.

Target compound
Ethyl 3‑hydroxypyrido[1,2‑a]indole‑10‑carboxylate (CAS 22991‑17‑9). Free phenolic –OH, mp 230–232 °C, d 1.27 g/cm³.
Common substitute
Ethyl 3‑methoxypyrido[1,2‑a]indole‑10‑carboxylate (CAS 22991‑18‑0). Methyl‑protected, mp 125–128 °C, d 1.20 g/cm³.
Methoxy analog cannot undergo direct O‑functionalization; a demethylation step is required. Solid‑state and reactivity differences may invalidate direct replacement in synthetic routes and formulation studies.

Differentiation Evidence for Ethyl 3-hydroxypyrido[1,2-a]indole-10-carboxylate


Melting Point and Density Differential

Ethyl 3-hydroxypyrido[1,2-a]indole-10-carboxylate exhibits a melting point of 230–232 °C and a predicted density of 1.27 ± 0.1 g/cm³ [1]. In contrast, the 3-methoxy analog (Ethyl 3-methoxypyrido[1,2-a]indole-10-carboxylate, CAS 22991-18-0) displays a melting point of 125–128 °C and a predicted density of 1.20 ± 0.1 g/cm³ . The 3-hydroxy compound thus possesses a melting point elevated by approximately 105 °C and a density increased by roughly 6% relative to its methoxy congener.

Melting point & density differential
Head‑to‑head
Target: mp 230–232 °C, d 1.27 g/cm³
3‑Methoxy: mp 125–128 °C, d 1.20 g/cm³
Δ mp +105 °C, Δ density +0.07 g/cm³
Solid‑state property mismatch precludes direct substitution; selection may affect purification and formulation protocols.
Reported vendor physicochemical data; density predicted.
Physicochemical characterization Formulation Purification

HDME Inhibitor Potency via Hydroxyl Derivatization

Derivatization of the 3-hydroxy group of the target compound yields potent histone demethylase (HDME) inhibitors. A patent disclosure reports that reaction of a 3-hydroxypyrido[1,2-a]indole-10-carboxylate derivative with chloroacetonitrile produced an example compound exhibiting an IC50 of <500 nM in a GASC1 LC-MS based demethylation assay [1]. This functionalization demonstrates the synthetic utility of the free hydroxyl group, which is absent in the 3-methoxy analog where the methyl ether precludes direct O-alkylation without prior demethylation.

Derivatized HDME inhibitor IC₅₀
Reported
Sub‑micromolar IC₅₀
O‑alkylation of the 3‑hydroxy group yields bioactive leads; supports synthetic utility for epigenetic probe development.
Derivative compound; product itself is not the bioactive entity. Exact IC₅₀ value reported in patent.
Medicinal chemistry Epigenetics Histone demethylase Lead optimization

Hydroxyl vs. Methoxy Reactivity and Accessibility

The phenolic hydroxyl group in Ethyl 3-hydroxypyrido[1,2-a]indole-10-carboxylate is directly accessible for O-alkylation, acylation, sulfonation, and other electrophilic substitutions. This reactivity is explicitly exploited in the preparation of 3-O-alkylated pyrido[1,2-a]indole derivatives, including chloroacetamide and benzyl ether analogs [1]. In contrast, the 3-methoxy analog (CAS 22991-18-0) requires a demethylation step to access the free phenol, introducing additional synthetic steps and potential yield losses. This inherent reactivity differential renders the 3-hydroxy compound a more versatile and operationally simpler starting material for constructing diverse compound libraries.

Hydroxyl vs. methoxy reactivity
Class‑level
3‑OH: Direct O‑alkylation, acylation, sulfonation
3‑OMe: Requires demethylation before functionalization
Eliminates one synthetic step
Synthetic step economy may improve library throughput and reduce material costs.
Class‑level inference; verify in specific reaction sequences.
Synthetic chemistry Building block Derivatization O-Alkylation

Commercial Availability and Purity Comparison

Ethyl 3-hydroxypyrido[1,2-a]indole-10-carboxylate is stocked by multiple vendors with minimum purity specifications ranging from 95% to 97% (AKSci 95%, Leyan 97%, MolCore 97%) . The 3-methoxy analog (CAS 22991-18-0) is also commercially available with similar purity (Leyan 98%) . However, the 3-hydroxy compound is offered in the ChemSpace in-stock building block collection (CSSB00102421940) with immediate availability, facilitating rapid procurement for time-sensitive research projects [1]. This availability profile supports seamless integration into ongoing synthetic programs.

Commercial purity & availability
Reported
95–97% purity, in‑stock building block (ChemSpace)
Multiple vendor sources and confirmed stock status reduce procurement lead time.
Vendor datasheets as of 2025; verify current inventory.
Procurement Chemical supply Purity Inventory

Key Applications of Ethyl 3-hydroxypyrido[1,2-a]indole-10-carboxylate


HDME Inhibitor Libraries for Epigenetic Drug Discovery

The 3-hydroxy group serves as a direct anchor for O-alkylation, enabling rapid generation of diverse HDME inhibitor candidates. A patent application demonstrates that derivatives prepared from the 3-hydroxy precursor achieve sub-micromolar IC50 values (<500 nM) against GASC1 in demethylation assays [1]. Procurement of this building block directly supports medicinal chemistry campaigns targeting epigenetic modulation in oncology.

3-O-Alkylated Scaffolds for CNS and Anti-Infective Leads

The free phenolic hydroxyl permits facile introduction of benzyl, alkyl, and carboxamide substituents, as exemplified by commercially available derivatives such as Ethyl 3-[(3-chlorobenzyl)oxy]pyrido[1,2-a]indole-10-carboxylate . This reactivity profile enables the systematic exploration of structure-activity relationships (SAR) for programs in CNS therapeutics and antimicrobial development, where the pyridoindole core has demonstrated relevant biological activity.

Physicochemical Optimization for Formulation Studies

The markedly higher melting point (230–232 °C) and density (1.27 g/cm³) of the 3-hydroxy compound relative to the 3-methoxy analog (125–128 °C, 1.20 g/cm³) [2] provide a distinct solid-state profile that influences solubility, thermal stability, and crystallinity. Formulation scientists seeking to modulate these parameters can select the 3-hydroxy variant to achieve desirable physicochemical characteristics in early-stage drug product development.

Fluorescent Probes and Materials Science Building Block

The pyrido[1,2-a]indole core has been employed in the synthesis of highly fluorescent derivatives for cell imaging applications [3]. The ethyl carboxylate and 3-hydroxy groups offer orthogonal handles for further functionalization, enabling the design of tailored photophysical probes for super-resolution microscopy and materials chemistry research.

Application
Selection Property
Validation Focus
Epigenetic probe & inhibitor library synthesis
Free 3‑OH for direct O‑alkylation
Derivative potency in HDME assays (reported)
CNS and anti‑infective lead exploration
Benzyl/alkyl functionalization via phenolic handle
SAR derivatization and in‑vitro activity profiling
Preformulation solid‑state assessment
High melting point and density vs. methoxy analog
Crystallinity, thermal stability, and solubility modulation
Fluorescent pyridoindole probe design
Orthogonal COOEt and OH functionalization sites
Photophysical characterization and cell‑imaging compatibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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